

Application Notes: MR-VP Broth for Microbial Differentiation

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Compound of Interest		
Compound Name:	Methyl red hydrochloride	
Cat. No.:	B1584316	Get Quote

Introduction

The Methyl Red-Voges Proskauer (MR-VP) broth is a dual-purpose medium used in microbiology to differentiate bacteria, particularly members of the Enterobacteriaceae family, based on their patterns of glucose metabolism.[1][2] This differentiation is crucial for the identification of enteric Gram-negative bacilli.[3][4] The tests are based on detecting the end products of glucose fermentation. All members of the Enterobacteriaceae ferment glucose to pyruvic acid, but the subsequent metabolic pathways vary among different species.[5] The MR and VP tests are typically performed together from the same inoculated broth, as an organism is generally positive for one test and negative for the other.[6]

Principle of the Tests

The MR-VP tests distinguish between two major fermentation pathways: mixed acid fermentation and butylene glycol fermentation.

• Methyl Red (MR) Test: This test detects organisms that perform mixed acid fermentation.[7] [8] These bacteria ferment glucose to produce large amounts of stable acids such as lactic, acetic, and formic acid.[5][6][9] The substantial acid production overcomes the buffering capacity of the dipotassium phosphate in the medium, causing a significant drop in pH to 4.4 or below.[1][7] The addition of the methyl red pH indicator, which is red at pH below 4.4 and yellow above pH 6.2, allows for the visualization of this acidic environment.[5][8][9]



Voges-Proskauer (VP) Test: This test identifies organisms that utilize the butylene glycol pathway for glucose fermentation.[10] The key intermediate product in this pathway is acetoin (also known as acetylmethylcarbinol), a neutral compound.[6][10][11] In the presence of atmospheric oxygen and a strong base (40% KOH), acetoin is oxidized to diacetyl.[10][11] The diacetyl then reacts with guanidine components in the peptone, and this reaction is catalyzed and intensified by α-naphthol to produce a characteristic pink-red color. [10][11]

Protocols and Methodologies MR-VP Broth and Reagent Preparation

This section details the preparation of the MR-VP broth and the necessary reagents for the MR and VP tests.

Table 1: MR-VP Broth Composition

Component	Concentration (g/L)	Purpose
Buffered Peptone	7.0	Provides essential nutrients (nitrogen, carbon) and contains guanidine for the VP test. [1][10][11]
Dextrose (Glucose)	5.0	Fermentable carbohydrate source.[1][10][12]
Dipotassium Phosphate	5.0	Acts as a pH buffer.[1][11]

 $| Final pH | 6.9 \pm 0.2 at 25^{\circ}C | |$

Protocol for MR-VP Broth Preparation:

- Suspend 17 grams of MR-VP broth powder in 1000 mL of distilled water.[1]
- Heat the mixture gently, if necessary, to ensure complete dissolution of the powder.[1]
- Dispense 5-10 mL of the medium into test tubes.[10]



- Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][10]
- Allow the broth to cool to room temperature before use.

Table 2: Reagent Preparation

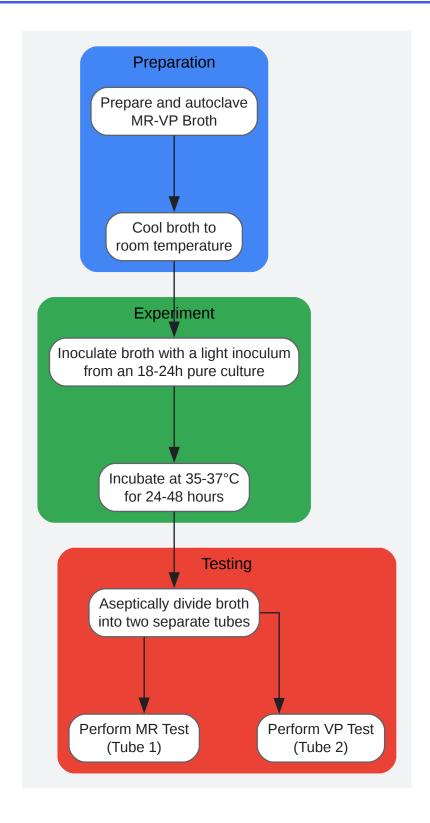
Reagent	Formulation	Storage & Stability
Methyl Red Indicator	Dissolve 0.1 g of methyl red in 300 mL of 95% ethyl alcohol. Add distilled water to make a final volume of 500 mL.[13][14]	Store at 4-8°C. Stable for one year.[13][14]
Barritt's Reagent A (VP Reagent I)	5% (w/v) α-naphthol in absolute ethanol (5 g in 100 mL).[11][14]	Store at 4-8°C in the dark. Shelf life is 2-3 weeks.[11]

| Barritt's Reagent B (VP Reagent II) | 40% (w/v) Potassium Hydroxide (KOH) in distilled water (40 g in 100 mL).[11][14] | Store at 4-8°C. Can be stored for up to 3 weeks.[10] |

Experimental Workflow

The following protocol outlines the inoculation and incubation steps common to both MR and VP tests.





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Caption: Overall workflow for MR-VP testing.

Protocol for Inoculation and Incubation:

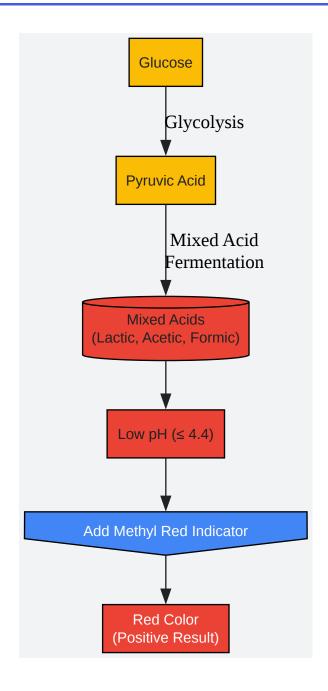


- Using a sterile inoculating loop, pick a well-isolated colony from an 18-24 hour pure culture.
 [10][14]
- Inoculate a tube of MR-VP broth with a light inoculum. A heavy inoculum may lead to invalid results.[9][14]
- Incubate the tube aerobically at 35-37°C for a minimum of 48 hours.[5][14] Some protocols may require incubation for up to 5 days for the MR test.[9]
- After incubation, aseptically transfer approximately half of the broth to a new sterile test tube for the VP test, leaving the remaining broth for the MR test.[14][15]

Methyl Red (MR) Test Protocol

This test identifies the production of stable mixed acids during glucose fermentation.





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Caption: Biochemical pathway for the Methyl Red (MR) test.

Protocol for MR Test:

- To the remaining aliquot of incubated MR-VP broth (approx. 2.5 mL), add 5 drops of Methyl Red indicator solution.[14]
- Observe the color change immediately.[9][14]



Table 3: Interpretation of Methyl Red (MR) Test Results

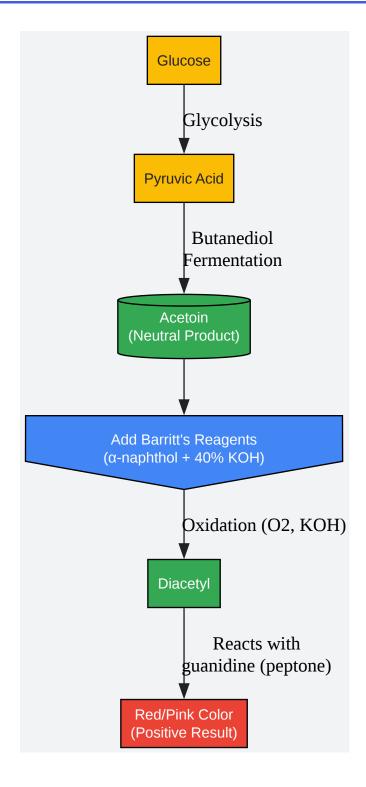
Observation	Interpretation	Biochemical Basis	Example Organisms
Bright Red Color	Positive (+)	The organism produces a high concentration of stable acids, lowering the medium pH to ≤ 4.4.[7][9]	Escherichia coli[14]
Yellow Color	Negative (-)	Insufficient acid is produced to lower the pH. The pH remains at or above 6.0.[1][7]	Enterobacter aerogenes, Klebsiella pneumoniae[7][14]

| Orange Color | Inconclusive/Negative | Intermediate acid production. This is not considered a positive result.[7][16] Re-incubation for up to 5 days may be necessary.[16] | - |

Voges-Proskauer (VP) Test Protocol

This test identifies organisms that produce acetoin from glucose fermentation.





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Caption: Biochemical pathway for the Voges-Proskauer (VP) test.

Protocol for VP Test (Barritt's Method):



- To the aliquot of broth set aside for the VP test (approx. 1-2 mL), add 6 drops of Barritt's Reagent A (5% α-naphthol).[10][17]
- Mix the tube well to aerate.[17]
- Add 2 drops of Barritt's Reagent B (40% KOH). Note: Reagents must be added in the correct order.[10][11][17]
- Shake the tube gently for 30-60 seconds to expose the medium to atmospheric oxygen, which is necessary for the oxidation of acetoin.[3][14]
- Allow the tube to stand and observe for color development within 30 minutes.[10][18]
 Reading after 1 hour may lead to false-positive results due to the reagents reacting with each other.[11]

Table 4: Interpretation of Voges-Proskauer (VP) Test Results

Observation	Interpretation	Biochemical Basis	Example Organisms
Pink-Red Color	Positive (+)	The organism produces acetoin, which is oxidized to diacetyl, forming a red complex.[10]	Enterobacter aerogenes, Klebsiella pneumoniae[10] [14]

| No Color Change or Copper/Brown Color | Negative (-) | Acetoin is not produced. A copper-like color can result from the reagents reacting with each other and should be interpreted as negative.[10][11] | Escherichia coli[14] |

Quality Control

For reliable results, it is essential to run quality control tests using organisms with known MR and VP reactions.

Table 5: Quality Control Organisms



Organism	ATCC Number	Expected MR Result	Expected VP Result
Escherichia coli	25922	Positive (+) Red	Negative (-) No change
Enterobacter aerogenes (now Klebsiella aerogenes)	13048	Negative (-) Yellow	Positive (+) Red

| Klebsiella pneumoniae | 13883 | Negative (-) Yellow | Positive (+) Red |

Data sourced from multiple references including[4][6][10].

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